molecular formula C21H22ClNO4 B2762314 Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396792-34-9

Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2762314
CAS RN: 1396792-34-9
M. Wt: 387.86
InChI Key: KUCGKRKVNQUXRG-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a piperidin-1-yl group, which is a common feature in many pharmaceuticals due to its ability to mimic the basic side chains of biomolecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the piperidin-1-yl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzodioxole ring attached to a piperidine ring via a methanone linker . The presence of the benzodioxole and piperidine rings could potentially confer interesting chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The benzodioxole ring is aromatic and may participate in electrophilic aromatic substitution reactions, while the piperidine ring is a secondary amine and may undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The compound is likely to be solid at room temperature .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGKRKVNQUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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